3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
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Overview
Description
3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Propanoic Acid Moiety: This step involves the reaction of the oxadiazole intermediate with a suitable propanoic acid derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and bromophenyl group. These interactions could modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
- 3-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
- 3-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
Uniqueness
The unique combination of the bromophenyl group, oxadiazole ring, and propanoic acid moiety in 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid distinguishes it from similar compounds. This structure may confer specific chemical reactivity and biological activity that are not present in its analogs.
Properties
IUPAC Name |
3-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-7(6-8)10-13-14-11(17-10)18-5-4-9(15)16/h1-3,6H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDIRVZTDRTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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